

The Reagent's Renaissance: A Technical History of N,N-Diphenylformamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diphenylformamide**

Cat. No.: **B146883**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diphenylformamide, a solid aromatic amide, has carved a distinct niche in the landscape of organic synthesis. While often overshadowed by its simpler counterpart, N,N-dimethylformamide (DMF), its unique physicochemical properties have made it an indispensable reagent in specific synthetic contexts. Historically, its development is intrinsically linked to the broader evolution of formylation reactions, most notably the Vilsmeier-Haack reaction, where it serves as a source of the formyl group. More recently, it has gained attention as a safe and stable precursor for the generation of carbon monoxide gas, a critical reagent in carbonylation chemistry. This guide provides a comprehensive overview of the historical development, key applications, and detailed experimental protocols related to **N,N-Diphenylformamide**, offering valuable insights for professionals in chemical research and drug development.

Physicochemical Properties

Understanding the physical and chemical characteristics of **N,N-Diphenylformamide** is crucial for its effective application. Unlike the liquid DMF, **N,N-Diphenylformamide** is a crystalline solid at room temperature, which can be advantageous for handling and storage. A summary of its key properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₁ NO	[1][2]
Molecular Weight	197.23 g/mol	[1][2]
Appearance	Colorless to off-white crystalline solid	[2]
Melting Point	69-73 °C	[1]
Boiling Point	337 °C at 762 mmHg	[1]
CAS Number	607-00-1	[1][2]
Density	~1.10 g/cm ³ (estimate)	[1]

Historical Development and Synthesis

The precise first synthesis of **N,N-Diphenylformamide** is not prominently documented, but its emergence is rooted in the early 20th-century exploration of amides and formylating agents. The related Vilsmeier-Haack reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, established N,N-disubstituted formamides as key reagents for the formylation of electron-rich aromatic compounds.^[3] While early work often focused on more accessible dialkylformamides, the utility of diarylformamides like **N,N-Diphenylformamide** was explored for specific substrates.

Synthesis of **N,N-Diphenylformamide**

The most common laboratory synthesis involves the formylation of diphenylamine. This can be achieved through direct reaction with formic acid, often with azeotropic removal of water, or by using activating agents.

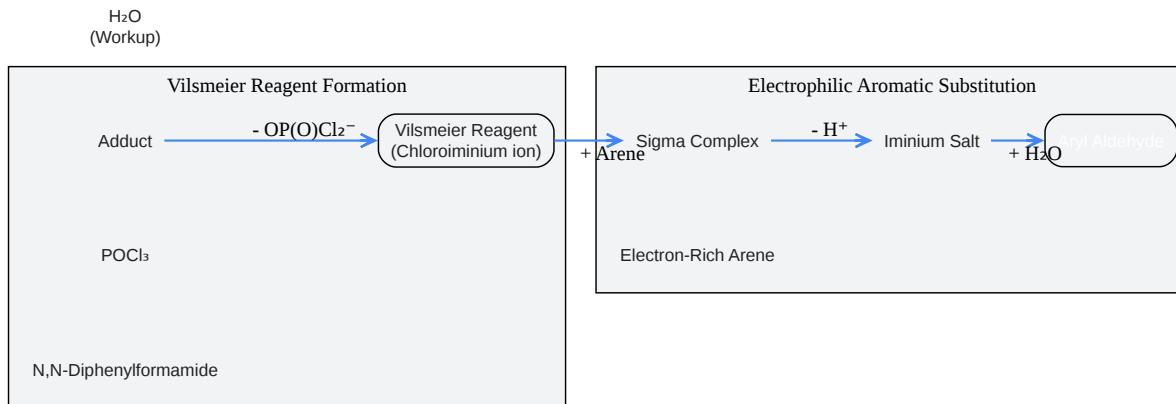
Experimental Protocol: Synthesis of **N,N-Diphenylformamide** from Diphenylamine

Objective: To synthesize **N,N-Diphenylformamide** by the direct formylation of diphenylamine.

Materials:

- Diphenylamine

- Formic acid (98-100%)
- Toluene
- Dean-Stark apparatus
- Standard glassware for reflux


Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine diphenylamine (1.0 equiv) and an excess of formic acid (e.g., 3.0 equiv).
- Add toluene as the azeotroping solvent (sufficient to fill the Dean-Stark trap).
- Heat the mixture to reflux. Water produced during the condensation reaction will be collected in the Dean-Stark trap.
- Continue the reflux until no more water is collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.
- Remove the toluene and excess formic acid under reduced pressure.
- The crude **N,N-Diphenylformamide** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Core Applications as a Reagent

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone of aromatic chemistry, enabling the introduction of a formyl group onto activated rings. The process involves two key stages: the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted formamide and an activating agent like phosphorus oxychloride (POCl_3), followed by the electrophilic attack of this reagent on an electron-rich arene.

[Click to download full resolution via product page](#)

Caption: General mechanism of the Vilsmeier-Haack reaction.

While DMF is commonly used, **N,N-Diphenylformamide** can be employed, particularly when the steric bulk of the phenyl groups influences selectivity or when different reaction kinetics are desired. A classic example is the formylation of highly reactive polycyclic aromatic hydrocarbons like anthracene.

Experimental Protocol: Vilsmeier-Haack Formylation of Anthracene to 9-Anthraldehyde

(Adapted from procedures using N-methylformanilide, which is mechanistically analogous)[\[4\]](#)

Objective: To synthesize 9-Anthraldehyde via the formylation of anthracene.

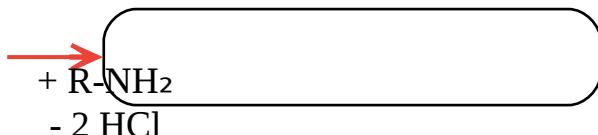
Materials:

- Anthracene
- **N,N-Diphenylformamide** (or N-methylformanilide as in the original procedure)

- Phosphorus oxychloride (POCl_3)
- o-Dichlorobenzene (solvent)
- Sodium acetate (for workup)
- Standard glassware for heating and stirring

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place anthracene (1.0 equiv), **N,N-Diphenylformamide** (2.0 equiv), and o-dichlorobenzene.
- With stirring, carefully add phosphorus oxychloride (1.8 equiv) to the mixture.
- Heat the reaction mixture on a steam bath to 90–95 °C for 1-2 hours. Hydrogen chloride gas will be evolved. The solution will typically turn deep red.^[4]
- After the reaction period, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt and neutralize the acid.
- The crude product often precipitates. If a co-solvent was used, it can be removed by steam distillation.^[4]
- Collect the solid product by filtration, wash thoroughly with water, and then with dilute HCl to remove any residual amine.
- The crude 9-Anthraldehyde can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.


Synthesis of Formamidines

N,N-Diphenylformamide serves as a precursor for the synthesis of N,N,N'-trisubstituted formamidines. By first activating the formamide with a reagent like phosphorus pentachloride (PCl_5) to form a chloroiminium-like species, subsequent reaction with a primary or secondary

amine yields the corresponding formamidine. These structures are important in medicinal chemistry and as ligands in coordination chemistry.

Active Intermediate
 $[\text{Ph}_2\text{N}=\text{CHCl}]^+\text{Cl}^-$

[Click to download full resolution via product page](#)

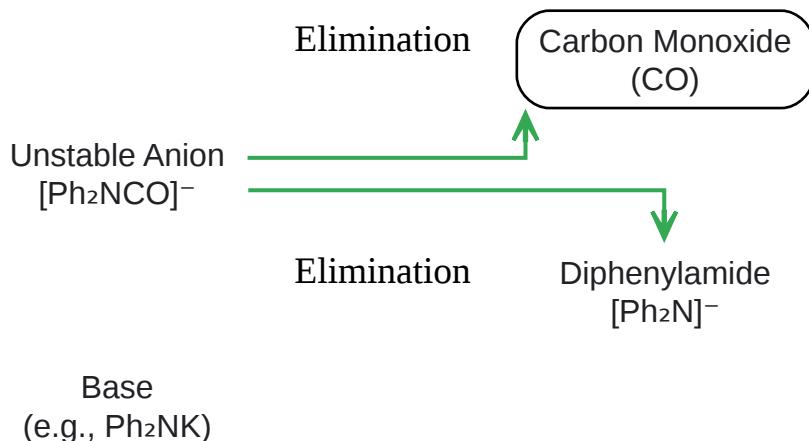
Caption: Workflow for the synthesis of formamidines from **N,N-Diphenylformamide**.

Experimental Protocol: Synthesis of N,N-Diphenyl-N'-(4-ethoxycarbonylphenyl)formamidine[5]

Objective: To synthesize a trisubstituted formamidine from **N,N-Diphenylformamide**.

Materials:

- **N,N-Diphenylformamide**
- Phosphorus pentachloride (PCl_5)
- Ethyl 4-aminobenzoate
- Chloroform (solvent)
- Ammonium hydroxide (for neutralization)
- Magnesium sulfate (for drying)


Procedure:

- Dissolve **N,N-Diphenylformamide** (1.0 equiv) in chloroform in a round-bottom flask.
- Add phosphorus pentachloride (1.1 equiv) in small portions. An exothermic reaction may occur.
- After the addition is complete, reflux the solution for 1 hour.
- To the refluxing solution, add ethyl 4-aminobenzoate (1.0 equiv) in small portions.
- Continue to reflux the mixture for an additional hour.
- Cool the solution and pour it into water. Neutralize with concentrated ammonium hydroxide.
- Separate the chloroform layer, dry it over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the resulting oil or solid by silica gel chromatography to yield the pure formamidine.^[5]

Source of Carbon Monoxide (CO)

A significant modern application of **N,N-Diphenylformamide** is its use as a safe, solid-state source of high-purity carbon monoxide.^[3] Traditional methods of using CO gas are hazardous due to its toxicity and the need for specialized equipment. Diarylformamides can be catalytically decarbonylated under relatively mild conditions, releasing CO gas on demand. This process is highly selective and can be performed in solution or even in the melt, avoiding the need for solvents.^[3]

The proposed mechanism involves a base-catalyzed deprotonation of the formamide, followed by a nearly barrier-free elimination of CO from the resulting unstable anion.^[3]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for CO generation from **N,N-Diphenylformamide**.

This application is particularly relevant in pharmaceutical and fine chemical synthesis, where transition-metal-catalyzed carbonylation reactions (e.g., Suzuki or Heck-type carbonylations) are prevalent. Using **N,N-Diphenylformamide** as an *in situ* source of CO enhances safety and simplifies experimental setups.

Conclusion

The historical trajectory of **N,N-Diphenylformamide** showcases its evolution from a specialized formylating agent in the Vilsmeier-Haack reaction to a versatile and safety-conscious reagent in modern organic synthesis. Its solid nature and unique reactivity profile ensure its continued relevance. For drug development professionals and synthetic chemists, **N,N-Diphenylformamide** offers a valuable alternative to traditional reagents, particularly in the synthesis of complex aromatic aldehydes, formamidines, and as a practical source of carbon monoxide for carbonylation chemistry. Future developments may further expand its utility, particularly in the design of novel synthetic methodologies where its specific steric and electronic properties can be leveraged to achieve unique chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN106366017A - Preparation method of 9-anthraldehyde-1, 1-diphenylhydrazone - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [The Reagent's Renaissance: A Technical History of N,N-Diphenylformamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146883#historical-development-of-n-n-diphenylformamide-as-a-reagent\]](https://www.benchchem.com/product/b146883#historical-development-of-n-n-diphenylformamide-as-a-reagent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com